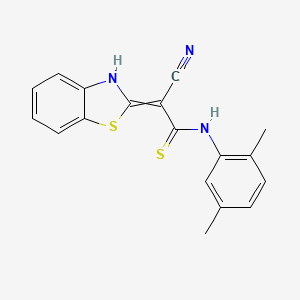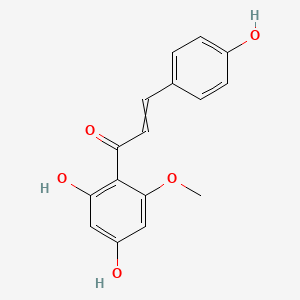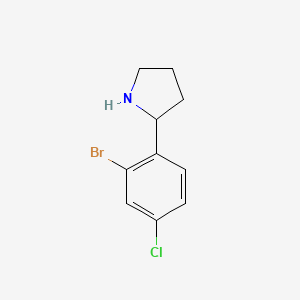
4,6-Diaminobenzene-1,3-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white crystalline solid that is soluble in water and alcohol, and slightly soluble in ether . This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Diaminobenzene-1,3-diol hydrochloride can be synthesized through several methods:
Amination Method: This involves the reaction of resorcinol with amine compounds to produce the desired product.
Diazotization Method: This method involves the diazotization of resorcinol followed by reaction with nitrosamine to form an imine intermediate, which is then reduced to yield 4,6-diaminobenzene-1,3-diol.
Industrial Production Methods
In industrial settings, this compound is typically produced by reacting resorcinol with aminobenzene under acidic conditions, followed by neutralization with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
Types of Reactions
4,6-Diaminobenzene-1,3-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives of 4,6-diaminobenzene-1,3-diol .
Scientific Research Applications
4,6-Diaminobenzene-1,3-diol hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,6-diaminobenzene-1,3-diol hydrochloride involves its interaction with various molecular targets and pathways:
Oxidation: It can act as a reducing agent, donating electrons to oxidizing agents.
Substitution: It can form covalent bonds with electrophiles, leading to the formation of substituted products.
Comparison with Similar Compounds
4,6-Diaminobenzene-1,3-diol hydrochloride can be compared with other similar compounds such as:
4-Aminobenzene-1,3-diol hydrochloride: Similar structure but with one less amino group.
2-Amino-6-methylphenol hydrochloride: Similar structure but with a methyl group instead of an amino group.
These comparisons highlight the unique properties of this compound, such as its ability to undergo specific chemical reactions and its applications in various fields.
Properties
CAS No. |
319925-00-3 |
|---|---|
Molecular Formula |
C6H9ClN2O2 |
Molecular Weight |
176.60 g/mol |
IUPAC Name |
4,6-diaminobenzene-1,3-diol;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c7-3-1-4(8)6(10)2-5(3)9;/h1-2,9-10H,7-8H2;1H |
InChI Key |
GAKFXHZPQGSWHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



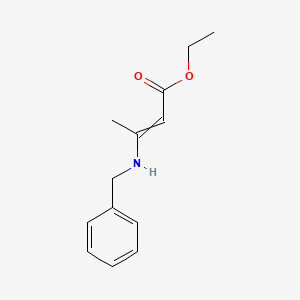
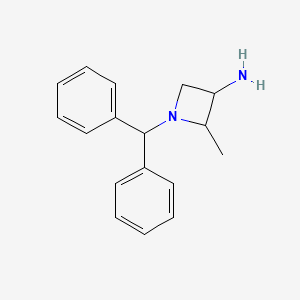
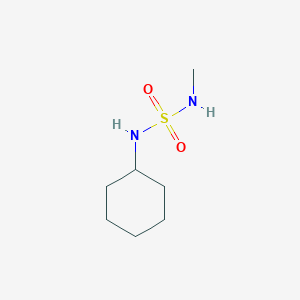

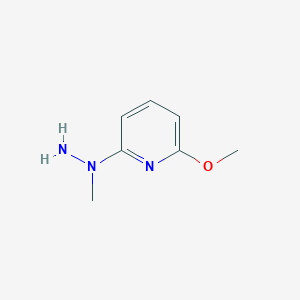
![(4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-5-methoxy-2-oxofuran-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethylnaphthalene-1-carboxylic acid](/img/structure/B12437390.png)
![methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)
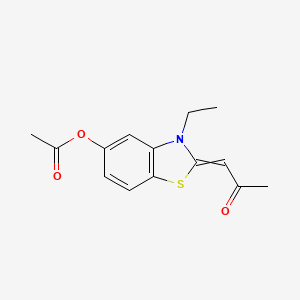
![3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B12437428.png)
![tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B12437440.png)
